molecular formula C20H22N4O2 B2502429 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide CAS No. 2034358-73-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide

Cat. No.: B2502429
CAS No.: 2034358-73-9
M. Wt: 350.422
InChI Key: BCOVOTJHBZDIPV-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.

    Alkylation: The benzimidazole core is then alkylated using an appropriate alkylating agent to introduce the N-methyl group.

    Cyclopentyloxy substitution:

    Isonicotinamide formation: The final step involves coupling the substituted benzimidazole with isonicotinic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide: can be compared with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-cyclopentyloxy-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-24(13-18-22-16-8-4-5-9-17(16)23-18)20(25)14-10-11-21-19(12-14)26-15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOVOTJHBZDIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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